molecular formula C24H22N4O5 B2565505 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1251616-61-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2565505
CAS No.: 1251616-61-1
M. Wt: 446.463
InChI Key: GCVIQMUFSVAKNP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin ring with a pyrrolopyrimidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin and 4-methoxyphenyl derivatives. The synthetic route may involve:

    Formation of the benzodioxin ring: This can be achieved through cyclization reactions under acidic or basic conditions.

    Synthesis of the pyrrolopyrimidinone core: This step may involve condensation reactions using appropriate amines and aldehydes.

    Coupling of the two moieties: The final step involves coupling the benzodioxin ring with the pyrrolopyrimidinone core using acylation or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxin or pyrrolopyrimidinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect gene expression: Influence the expression of genes related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxyphenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-27-12-18(15-3-6-17(31-2)7-4-15)22-23(27)24(30)28(14-25-22)13-21(29)26-16-5-8-19-20(11-16)33-10-9-32-19/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVIQMUFSVAKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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